Equilin 3-O-|A-D-Glucuronide Sodium Salt
Overview
Description
Equilin 3-O-β-D-Glucuronide Sodium Salt is a metabolite with the molecular formula C24H27NaO8 and a molecular weight of 466.46 . It is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin .
Molecular Structure Analysis
The molecular structure of Equilin 3-O-β-D-Glucuronide Sodium Salt is complex. Its IUPAC name is sodium; (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[ (9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate . The compound has a molecular weight of 466.5 g/mol .Physical And Chemical Properties Analysis
Equilin 3-O-β-D-Glucuronide Sodium Salt has a molecular weight of 466.5 g/mol . It has a hydrogen bond donor count of 3 .Scientific Research Applications
Preservation and Stabilization of Biomarkers
Equilin 3-O-β-D-Glucuronide Sodium Salt, similar to other glucuronide conjugates, can be involved in the preservation and stabilization of biomarkers. For instance, studies on ethyl glucuronide (EtG), a biomarker for alcohol consumption, have shown that sodium azide used in sample tubes can prevent the degradation of EtG, thereby stabilizing the biomarker for accurate analysis (Luginbühl, Weinmann, & Al-Ahmad, 2017). This could be extrapolated to the stability of glucuronide conjugates like Equilin 3-O-β-D-Glucuronide.
Impact on Environmental Health
The release and treatment of conjugated estrogens, including glucuronide conjugates like Equilin 3-O-β-D-Glucuronide, have implications for environmental health. Research has investigated the occurrence and removal of various conjugated estrogens in livestock excreta, highlighting the environmental impact and the necessity for effective waste management strategies (Zhang et al., 2014).
Dairy Industry Applications
In the dairy industry, understanding the equilibrium of salts, including sodium salts in milk, is crucial. Research in this field has led to the development of models predicting salt equilibria, which are essential for preparing various dairy formulations (Mekmene, Le Graët, & Gaucheron, 2009). This kind of research may be applicable to understanding the interactions of compounds like Equilin 3-O-β-D-Glucuronide in similar contexts.
Drug Metabolism and Analysis
Equilin, a major component of Equilin 3-O-β-D-Glucuronide, is significant in drug metabolism studies, particularly in the context of hormone replacement therapy. Research has been conducted on the high-performance liquid chromatographic (HPLC) determination of equilin and related compounds in postmenopausal women's urine, demonstrating the importance of accurate analytical methods for understanding drug metabolism (Gatti et al., 2000).
Environmental Monitoring
Equilin and its conjugates have been implicated in environmental monitoring, especially concerning their impact on aquatic ecosystems. Studies have shown that certain estrogen compounds used in hormone replacement therapy can act as environmental contaminants (Miyagawa, Sato, & Iguchi, 2016).
Safety And Hazards
While handling Equilin 3-O-β-D-Glucuronide Sodium Salt, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQARKDIGTAAQ-FWXKPSQYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[C@@H]1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747708 | |
Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Equilin 3-O-|A-D-Glucuronide Sodium Salt | |
CAS RN |
27610-12-4 | |
Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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